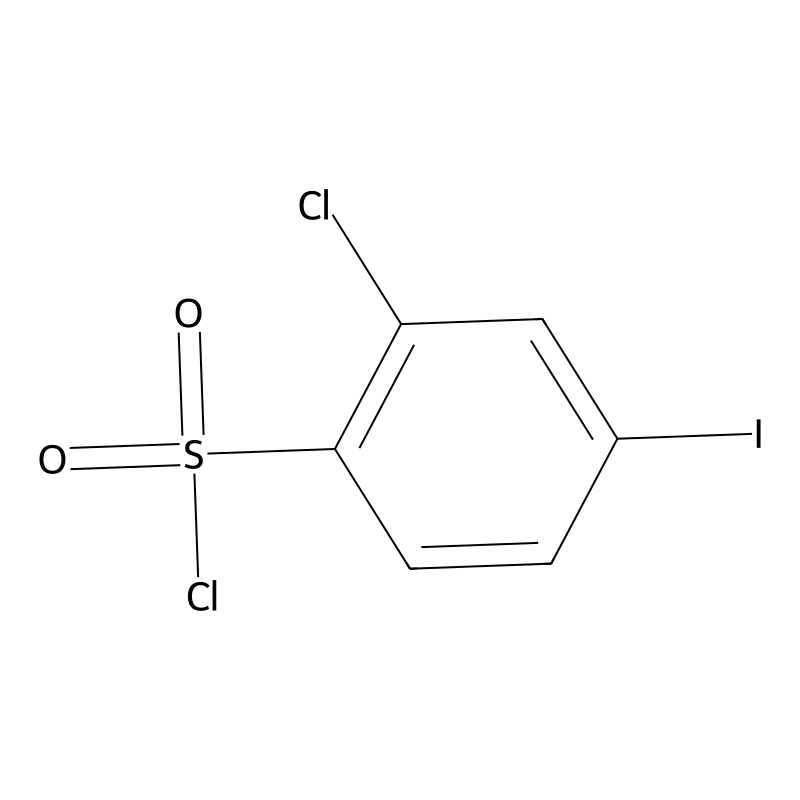2-Chloro-4-iodobenzene-1-sulfonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Chloro-4-iodobenzene-1-sulfonyl chloride is a sulfonating agent with the chemical formula C₆H₃Cl₂IO₂S and a molecular weight of 336.96 g/mol. This compound appears as a white to light yellow crystalline solid, characterized by its high reactivity and versatility in organic synthesis. It has a melting point of 172–175 °C and is soluble in polar solvents such as methanol, ethanol, and acetone, but insoluble in hydrocarbons . The compound is classified as hazardous due to its corrosive nature and potential toxicity, necessitating careful handling in laboratory settings .
- Water: Hydrolysis can occur, leading to the formation of sulfonic acid derivatives.
- Alcohols: It can form sulfonate esters.
- Amines: The compound can react with amines to yield sulfonamide derivatives.
- Thiols: Reaction with thiols can produce thioether compounds.
These reactions showcase its utility as a versatile reagent in organic synthesis.
Studies have indicated that 2-chloro-4-iodobenzene-1-sulfonyl chloride exhibits several biological activities, including:
- Antitumor Activity: Preliminary investigations have shown effectiveness against various cancer cell lines.
- Antibacterial and Antifungal Properties: The compound has demonstrated potential against certain bacterial and fungal strains.
The synthesis of 2-chloro-4-iodobenzene-1-sulfonyl chloride typically involves:
- Starting Material: 2-Iodo-4-nitrobenzenesulfonyl chloride.
- Reagent: Thionyl chloride is used as a chlorinating agent.
- Catalyst: A suitable catalyst may be employed to facilitate the reaction.
The product can be purified through crystallization or chromatography techniques. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are utilized to confirm the identity of the synthesized compound .
2-Chloro-4-iodobenzene-1-sulfonyl chloride finds extensive applications in various fields:
- Organic Synthesis: Used as a sulfonating agent, coupling agent, and derivatizing agent.
- Biological Imaging: Acts as a fluorescent probe due to its reactive nature.
- Catalysis: Serves as a precatalyst in several catalytic reactions.
Its high reactivity makes it an essential tool in both academic research and industrial applications .
Research into the interactions of 2-chloro-4-iodobenzene-1-sulfonyl chloride with biological systems has highlighted its potential as a therapeutic agent. Ongoing studies focus on:
- Mechanisms of action against cancer cells.
- Interaction profiles with various biomolecules.
These investigations aim to uncover novel applications and therapeutic strategies utilizing this compound .
Several compounds exhibit structural or functional similarities to 2-chloro-4-iodobenzene-1-sulfonyl chloride. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 4-Iodobenzenesulfonyl chloride | C₆H₄ClIO₂S | Similar sulfonyl group; used in similar reactions |
| 4-Chloro-2-iodobenzenesulfonyl chloride | C₆H₄Cl₂IO₂S | Variation in halogen positioning; similar reactivity |
| 2-Iodobenzenesulfonyl chloride | C₆H₅IOS₂Cl | Lacks chlorine at para position; different reactivity |
Uniqueness
The uniqueness of 2-chloro-4-iodobenzene-1-sulfonyl chloride lies in its specific combination of halogens (chlorine and iodine) at defined positions on the benzene ring, which enhances its reactivity profile compared to other similar compounds. This unique structure allows for diverse applications in organic synthesis and biological research .








